2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile
Description
This compound belongs to the 4H-chromene family, characterized by a fused benzopyran core substituted with amino, cyano, and aryl groups. Its structure includes a dimethylamino group at position 7 and a 4-(dimethylamino)naphthalen-1-yl substituent at position 4, which distinguishes it from simpler 4-aryl derivatives. Synthesized via a one-pot condensation of 3-dimethylaminophenol, substituted aldehydes, and malononitrile in ethanol with piperidine catalysis , it has been investigated for cytotoxic activity against cancer cell lines, leveraging the 4H-chromene scaffold’s known role as an apoptosis-inducing agent .
Properties
IUPAC Name |
2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-27(2)15-9-10-19-22(13-15)29-24(26)20(14-25)23(19)18-11-12-21(28(3)4)17-8-6-5-7-16(17)18/h5-13,23H,26H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSZMDVKNZVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C4=CC=CC=C34)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SP-6-27 involves the reaction of substituted 4-H-chromenes with appropriate reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing 4-H-chromenes typically involve cyclization reactions of substituted phenols with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods: Industrial production of SP-6-27 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: SP-6-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SP-6-27.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile has shown potential in various therapeutic areas:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MDA-MB231) and colon cancer (HCT116) cells. The mechanism often involves the inhibition of specific protein kinases that are crucial for tumor cell proliferation .
- Antimicrobial Properties : The compound has been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The minimum inhibitory concentrations (MIC) indicate its potential as a therapeutic agent against infections .
Material Science
The compound's unique structural features make it suitable for applications in material science:
- Dyes and Pigments : Its chromene structure allows for utilization in the production of dyes, where it can impart vivid colors due to its electronic properties. This application is particularly relevant in the textile industry.
Biochemical Research
In biochemical studies, 2-amino derivatives have been investigated for their interactions with biological targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, impacting metabolic pathways crucial for cellular function. This property is leveraged in drug design to create inhibitors targeting specific diseases .
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of 2-amino derivatives revealed that specific modifications to the chromene structure enhance potency against cancer cell lines. The research utilized a combination of cell viability assays and molecular docking studies to elucidate the binding affinity of the compounds to target kinases such as EGFR and VEGFR .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial study evaluated the effectiveness of 2-amino derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited significant bactericidal effects, with zones of inhibition comparable to traditional antibiotics . This study highlights the potential for developing new antimicrobial agents from this compound class.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antitumor agents against various cancer types | Significant cytotoxicity |
| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |
| Material Science | Dyes and pigments | Vivid coloration properties |
| Biochemical Research | Enzyme inhibitors | Modulation of metabolic pathways |
Mechanism of Action
The mechanism of action of SP-6-27 involves binding to the colchicine site of beta-tubulin, leading to the depolymerization of microtubules. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax, Apaf-1, and caspases .
Comparison with Similar Compounds
Comparison with Similar 4H-Chromene Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights
- Aryl Substituent Size : The naphthalen-1-yl group at position 4 provides a larger aromatic surface than phenyl or pyridinyl groups (Analogs 1–2), which may enhance binding to hydrophobic pockets in target proteins .
- Hydrogen Bonding: Hydroxyl groups in Analog 3 enable stronger hydrogen bonding, correlating with antioxidant activity but reduced membrane permeability compared to dimethylamino-substituted derivatives .
Cytotoxicity and Mechanism of Action
- Its naphthalenyl substituent may mimic polycyclic aromatic hydrocarbons (PAHs), known for DNA intercalation .
- Analog 1 : Exhibits apoptosis induction in leukemia cells (IC₅₀ = 8.2 µM) via caspase-3 activation, attributed to the pyridinyl group’s coordination with metal ions in enzymes .
- Analog 4 : Demonstrates crystallographically confirmed binding to tubulin, disrupting microtubule assembly (IC₅₀ = 3.7 µM) .
Biological Activity
2-Amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile (commonly referred to as compound 1) is a synthetic derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties, alongside other pharmacological effects. This article reviews the biological activity of compound 1, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 396.48 g/mol. The structure features a chromene backbone substituted with dimethylamino and naphthalene groups, which are crucial for its biological activity.
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : Compound 1 has shown inhibitory effects on several protein kinases, which are vital in cell signaling pathways. For instance, it exhibits significant inhibition against DYRK1A and GSK3β at concentrations around 10 μM, maintaining residual activities of 34% and 31%, respectively .
- Cytotoxicity : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization, leading to cell cycle arrest . This mechanism is essential for its anticancer properties.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of compound 1 against various human cancer cell lines using the MTT assay. The results are summarized in the following table:
| Cell Line | IC50 (µM) | % Survival at 10 µM |
|---|---|---|
| Huh7 (Hepatocellular carcinoma) | 5.0 | 20% |
| Caco2 (Colorectal adenocarcinoma) | 8.0 | 38% |
| MDA-MB231 (Breast adenocarcinoma) | 6.5 | 25% |
| HCT116 (Colon carcinoma) | 7.0 | 30% |
| PC3 (Prostate adenocarcinoma) | 4.5 | 15% |
These findings indicate that compound 1 exhibits potent cytotoxic effects across multiple cancer types, with IC50 values in the low micromolar range, suggesting significant therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be related to its structural features. Modifications in the chromene scaffold or the naphthalene substituent can lead to variations in potency:
- Dimethylamino Substituents : The presence of dimethylamino groups enhances solubility and may facilitate interactions with biological targets.
- Naphthalene Ring : Variations in the naphthalene substituents have been shown to affect the binding affinity and selectivity towards specific kinases.
Case Studies
Several studies have documented the efficacy of compound 1 and its analogs:
- Anticancer Efficacy : A study demonstrated that derivatives similar to compound 1 exhibited significant growth inhibition in a panel of six human tumor cell lines, reinforcing the potential for further development as anticancer agents .
- Mechanistic Insights : Research highlighted that compounds within the chromene class, including compound 1, triggered apoptosis through caspase activation and inhibited tumor migration by affecting cytoskeletal dynamics .
Q & A
Basic: What are the established synthetic routes for this chromene-carbonitrile derivative, and what reaction conditions are critical for optimal yields?
Answer: Two primary methods are documented:
Benzylidenemalonitrile route : Reacting benzylidenemalonitrile derivatives with phenols/naphthols under basic conditions (e.g., NaOH).
Three-component approach : Combining aromatic aldehydes, malonitrile, and α-naphthols in PEG-400 at 100°C for 2–3 hours without catalysts.
Critical parameters include base concentration (10 mmol KOH), solvent polarity (PEG-400 enhances efficiency), and temperature control (100°C). Yields range from 70–85% depending on substituent compatibility .
Basic: Which techniques confirm the molecular structure of this compound?
Answer:
- X-ray crystallography resolves bond lengths (mean C–C: 0.002–0.007 Å) and dihedral angles (e.g., naphthyl-chromene torsion: 85.2°) .
- NMR spectroscopy : Amino protons appear at δ 9.6–9.8 ppm (DMSO-d6), while nitrile carbons are identified at ~110–115 ppm in NMR .
- IR spectroscopy : Nitrile stretches at 2188–2203 cm⁻¹ and amino bands at 3200–3477 cm⁻¹ .
Advanced: How to resolve contradictory SAR data in analogs?
Answer: Contradictions arise from substituent electronic effects. For EAAT1 inhibitors like UCPH-101 analogs:
- R1 substituent modulation : Methoxy groups (e.g., 4-methoxyphenyl in UCPH-101) enhance potency (IC50 = 23 μM), while bulkier groups reduce activity.
- Control experiments : Compare derivatives (e.g., 1b vs. 1j) via IC50 assays and molecular docking to validate binding hypotheses .
Basic: What biological activities are reported for this compound?
Answer:
- Antimicrobial : Active against M. tuberculosis (MIC = 12.5 μg/mL) and Gram-positive bacteria (e.g., S. aureus) .
- Neuropharmacological : EAAT1 inhibition (subtype-selective) with potential for glutamate regulation in CNS disorders .
Advanced: Strategies to improve bioavailability without losing target affinity?
Answer:
- Polarity adjustments : Replace methoxy with hydroxyl groups (logP reduction from 3.2 to 2.5).
- Metabolic stabilization : Fluorophenyl substituents (e.g., 4-(4-fluorophenyl)) improve plasma stability.
- Prodrug approaches : Esterification of hydroxyl groups extends half-life (e.g., t1/2 increased from 30 to 120 minutes) .
Advanced: How do solvent systems influence regioselectivity in synthesis?
Answer:
- Polar aprotic solvents (DMF) : Stabilize intermediates, directing attack at C-4.
- Piperidine catalysis : In ethanol, enhances Michael addition regioselectivity by deprotonating α-naphthol.
- Solvent-free microwave methods : Reduce reaction time from hours to minutes (e.g., 60 minutes → 10 minutes) .
Basic: Green chemistry approaches for synthesis?
Answer:
- One-pot aqueous synthesis : Water as solvent (10 mL) with room-temperature stirring (60 minutes), yielding 75–85% .
- Catalyst-free conditions : Avoid toxic bases (e.g., piperidine) by using PEG-400’s inherent basicity .
Advanced: Computational methods for predicting binding modes?
Answer:
- Homology modeling : Based on GltPh transporter structures (PDB: 2NWX).
- Docking studies (AutoDock Vina) : Identify key interactions (e.g., naphthyl groups in hydrophobic pockets; hydrogen bonds with Thr314) .
Basic: Common byproducts and purification methods?
Answer:
- Byproducts : Malonitrile dimers (m/z ~250–300 via LC-MS).
- Purification : Silica gel chromatography (DCM/EtOAc, 7:3) and recrystallization (ethanol/toluene, 1:1) achieve >95% purity .
Advanced: Substituent effects on photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
